N,N-dimethyl-4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide
Description
N,N-dimethyl-4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide is a complex organic compound that features a naphthalene ring, an oxadiazole ring, and a butanamide group
Properties
IUPAC Name |
N,N-dimethyl-4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21(2)16(22)11-6-12-24-18-20-19-17(23-18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBLFNRLZOQXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCSC1=NN=C(O1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The naphthalene ring is then introduced via a substitution reaction. The final step involves the attachment of the butanamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Similar in having a naphthalene ring and a heterocyclic component.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: Shares the naphthalene ring but differs in the presence of silole groups.
Uniqueness
N,N-dimethyl-4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide is unique due to its combination of a naphthalene ring, an oxadiazole ring, and a butanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
